
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine is an organic compound characterized by the presence of two cyclohexylethyl groups attached to a benzene ring through amine linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with 1-cyclohexylethyl halides under basic conditions. A common method includes the use of a Friedel-Crafts alkylation reaction, where benzene-1,4-diamine is reacted with 1-cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where the amine hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with cellular proteins, leading to modulation of signaling pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(1-cyclohexylethyl)benzene-1,4-diamine: Similar structure but different substitution pattern.
N,N’-Bis(2-chloroethyl)benzene-1,4-diamine: Contains chloroethyl groups instead of cyclohexylethyl groups.
N,N’-Bis(4-aminophenyl)benzene-1,4-diamine: Contains aminophenyl groups instead of cyclohexylethyl groups.
Uniqueness
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
80235-03-6 |
|---|---|
Formule moléculaire |
C22H36N2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-N,4-N-bis(1-cyclohexylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C22H36N2/c1-17(19-9-5-3-6-10-19)23-21-13-15-22(16-14-21)24-18(2)20-11-7-4-8-12-20/h13-20,23-24H,3-12H2,1-2H3 |
Clé InChI |
YKINMFKQDBDYDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)NC2=CC=C(C=C2)NC(C)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


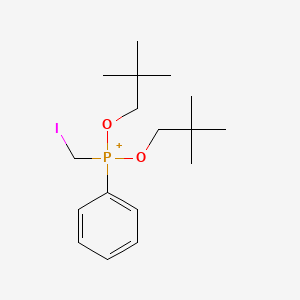
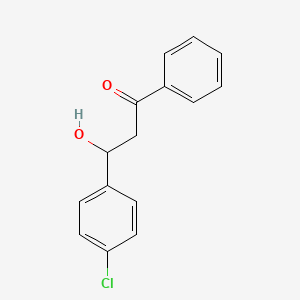

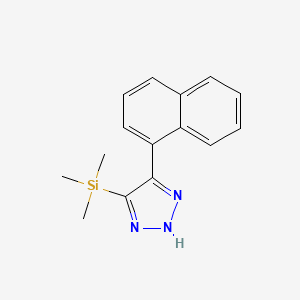
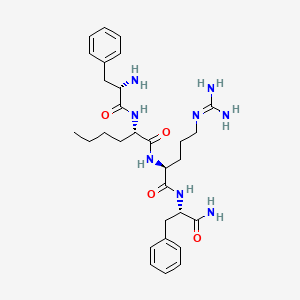
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

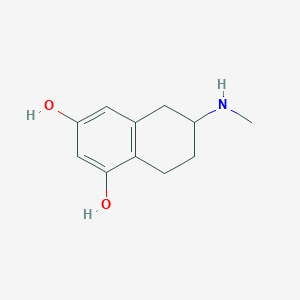
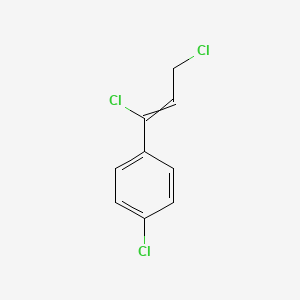
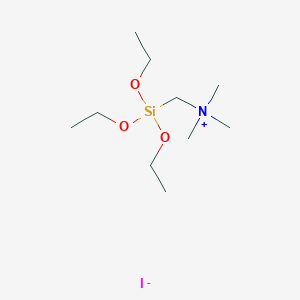
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
